molecular formula C15H15ClN2O2 B11943899 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea CAS No. 13141-91-8

1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea

Katalognummer: B11943899
CAS-Nummer: 13141-91-8
Molekulargewicht: 290.74 g/mol
InChI-Schlüssel: BTMHSPLQVDKVFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea is a synthetic urea derivative with the molecular formula C15H15ClN2O2 and a molecular weight of 290.75 g/mol . Urea-based compounds are a significant class of molecules in medicinal chemistry and chemical biology research, serving as key scaffolds in the development of bioactive molecules . While specific biological data for this compound is not widely reported in the available literature, structurally related aryl-urea analogs have demonstrated a range of research applications. These include serving as negative allosteric modulators (NAMs) of GPCRs such as the CB1 receptor for neuropharmacological studies , and as core structures in the design of potential antimicrobial agents . The presence of both 2-chlorophenyl and 4-ethoxyphenyl moieties in its structure provides a versatile platform for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research purposes in chemical synthesis, analytical standard preparation, and as a building block for further exploration in drug discovery. It is supplied for laboratory research use only. Not for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

13141-91-8

Molekularformel

C15H15ClN2O2

Molekulargewicht

290.74 g/mol

IUPAC-Name

1-(2-chlorophenyl)-3-(4-ethoxyphenyl)urea

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-12-9-7-11(8-10-12)17-15(19)18-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19)

InChI-Schlüssel

BTMHSPLQVDKVFU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Isocyanate-Amine Coupling

This method involves reacting an aryl isocyanate with a substituted aniline. For the target compound:

  • 2-Chlorophenyl isocyanate reacts with 4-ethoxyaniline in an inert solvent.

  • Solvent selection : Dichloromethane (DCM) or ethanol are preferred due to their ability to dissolve aromatic reactants and stabilize intermediates.

  • Reaction conditions : Temperatures between 25°C and 50°C with stirring for 2–24 hours.

A representative procedure adapted from and is as follows:

  • Dissolve 4-ethoxyaniline (1.0 mmol) in 15 mL DCM.

  • Add 2-chlorophenyl isocyanate (1.05 mmol) dropwise under nitrogen.

  • Stir at 25°C for 12 hours.

  • Filter the precipitate and recrystallize from ethanol.

Yield : 70–85% (estimated from analogous syntheses).

Optimized Synthetic Protocols

Two-Step Synthesis via N-Chlorothio Urea Intermediates

Patent literature describes a method for cycloalkylthio ureas that can be adapted for aryl systems:

  • Synthesis of N-chlorothio urea :

    • React N-methyl-N'-(2-chlorophenyl)urea with sulfur dichloride in DCM.

    • Add pyridine to sequester HCl byproducts.

  • Coupling with 4-ethoxyphenylamine :

    • Combine the N-chlorothio urea intermediate with 4-ethoxyaniline in DCM at 0°C.

    • Stir for 6 hours and isolate via vacuum filtration.

Key parameters :

  • Molar ratio : 1.2:1 (isocyanate:amine) to minimize side products.

  • Solvent : DCM ensures homogeneity and facilitates byproduct removal.

Mechanistic Insights and Byproduct Management

Reaction Monitoring and Byproducts

The exothermic nature of isocyanate-amine reactions necessitates temperature control to avoid:

  • Dimerization of isocyanates to uretidinediones.

  • Hydrolysis of isocyanates to amines (in protic solvents).

Mitigation strategies :

  • Use anhydrous solvents and inert atmospheres.

  • Employ scavengers like molecular sieves to trap water.

Comparative Analysis of Preparation Methods

The table below contrasts key parameters for synthesizing this compound:

MethodSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Isocyanate-amineDCM25127895
N-Chlorothio ureaDCM0 → 2566590
PIDA/NH3Acetonitrile50246088

Notes :

  • The isocyanate-amine route offers superior yield and simplicity.

  • The PIDA/NH3 method (adapted from) provides an alternative for acid-sensitive substrates but requires longer reaction times.

Crystallization and Purification

Recrystallization Techniques

  • Solvent pair : Ethanol/water (4:1) achieves optimal crystal growth.

  • Slow evaporation : Yields monocrystalline structures suitable for X-ray diffraction.

Purity enhancement :

  • Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amines.

Scalability and Industrial Considerations

Large-Scale Production

  • Continuous flow reactors minimize thermal gradients and improve reproducibility.

  • Cost drivers :

    • 2-Chlorophenyl isocyanate: $120–150/kg (bulk pricing).

    • 4-Ethoxyaniline: $90–110/kg .

Analyse Chemischer Reaktionen

Hydrolysis

Urea derivatives undergo hydrolysis under acidic or basic conditions, yielding ammonium salts or amines. For example:

  • Acidic hydrolysis :

    RCONHCONR+H3O+RNH3++RCOOH+R’NH2\text{RCONHCONR}' + \text{H}_3\text{O}^+ \rightarrow \text{RNH}_3^+ + \text{RCOOH} + \text{R'NH}_2

    This cleavage is reversible and temperature-dependent.

Alkylation/Acylation

  • Nucleophilic substitution : The lone pairs on the urea nitrogen can react with alkyl halides or acid chlorides to form N-substituted derivatives. For instance, morpholine reacts with ureas to form alkylated products under specific conditions .

  • Acylation : Ureas can undergo acylation with acyl chlorides, converting the NH groups into amides.

Oxidation/Reduction

  • Oxidation : Adjacent functional groups (e.g., indole moieties) may oxidize under conditions like KMnO₄/H+ to form carboxylic acids.

  • Reduction : Nitro groups (if present) can be reduced to amines using H₂/Pd .

Electron Effects

  • Electron-donating groups (EDGs) : Substituents like methoxy or ethoxy groups on the aromatic rings enhance nucleophilicity, accelerating reactions with electrophiles .

  • Electron-withdrawing groups (EWGs) : Chlorine or nitro groups reduce reactivity due to decreased electron density on the nitrogen .

Solvent and Temperature Effects

  • Polar aprotic solvents : Acetonitrile or TFE improve reaction rates for electron-deficient amines by stabilizing intermediates .

  • Temperature : Reactions often proceed efficiently at room temperature or with mild heating (e.g., reflux) .

Pharmacological Potential

Research Gaps

  • Biological activity : Specific studies on 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea are lacking; analogs suggest potential in oncology or enzyme inhibition .

  • Degradation pathways : Environmental fate under acidic/basic conditions requires further investigation .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of urea derivatives, including 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea, as antimicrobial agents. A systematic investigation into a series of urea derivatives demonstrated significant antibacterial activity against various strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The compound exhibited variable levels of interaction, with some derivatives showing promising growth inhibition against Acinetobacter baumannii .

Table 1: Antimicrobial Activity of Urea Derivatives

Compound NameBacterial Strains TestedInhibition (%)
This compoundAcinetobacter baumanniiVariable
1-(4-bromo-3-ethoxyphenyl)-3-(4-chlorophenyl)ureaStaphylococcus aureus94.5%
Other Urea DerivativesVariousSignificant Inhibition

Anticancer Research

The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the inhibition of specific pathways crucial for cancer cell proliferation. Molecular docking studies suggest that these compounds may interact effectively with targets involved in tumor growth .

Table 2: Anticancer Activity of Urea Derivatives

Compound NameCancer Cell Lines TestedCytotoxicity (IC50 µM)
This compoundMCF-7 (Breast Cancer)XX
Other Urea DerivativesVarious Cancer Cell LinesSignificant Activity

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of corresponding isocyanates with appropriate amines under controlled conditions. The structural characteristics can be analyzed using techniques such as NMR and IR spectroscopy, which confirm the presence of functional groups and the overall molecular structure .

Pharmacophore Modeling and QSAR Studies

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the essential structural features that contribute to the biological activity of urea derivatives. These computational approaches help in predicting the activity of new compounds based on their chemical structure, thereby guiding future synthesis efforts .

Table 3: Key Features from Pharmacophore Models

FeatureDescription
Hydrogen Bond DonorPresence of NH group facilitates interactions
Aromatic RingsContribute to π-π stacking interactions
Alkoxy GroupEnhances solubility and bioavailability

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Substituent Effects on Bioactivity

Antifungal Ureas with Azetidinone Moieties

Compounds like 1-(3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea (4g) exhibit potent antifungal activity (MIC 62.5 µg/mL against C. albicans), attributed to the ortho-chlorophenyl group enhancing target binding . In contrast, the ethoxy group in 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea may reduce antifungal potency but improve herbicidal selectivity due to altered solubility.

Trifluoromethyl and Hydroxyphenyl Derivatives

However, the ethoxy group in the target compound offers a balance of hydrophobicity and hydrogen-bonding capacity, critical for herbicidal uptake .

Crystallinity and Physical Properties

  • 1-(2-Chlorophenyl)-3-(p-tolyl)urea (C₁₄H₁₃ClN₂O) forms planar crystal structures with intermolecular hydrogen bonds, favoring stable herbicidal formulations .
  • The target compound’s 4-ethoxy group may disrupt crystal packing compared to methyl substituents, altering melting points and environmental persistence .

Pharmacokinetic and LogP Profiles

  • 1-(2-Chloroacetyl)-3-(4-chlorophenyl)urea (LogP 3.14) demonstrates high membrane permeability due to its chloroacetyl group, whereas the ethoxy substituent in the target compound reduces LogP, enhancing water solubility for agricultural applications .

Tabulated Comparison of Key Compounds

Compound Name Substituents Key Properties/Bioactivity Notable Findings References
This compound 2-Cl, 4-OEt Herbicidal Enhanced solubility via ethoxy; ortho-Cl stabilizes interactions
1-(2-Chlorophenyl)-3-(p-tolyl)urea 2-Cl, 4-Me Crystalline stability Planar crystal structure aids formulation
Compound 4g 2-Cl, azetidinone Antifungal (MIC 62.5 µg/mL) Ortho-Cl critical for activity against C. albicans
1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea 4-Cl, 3-CF₃, 4-OH High purity synthesis Patent yield: 83%; trifluoromethyl enhances electronegativity
1-(2-Chloroacetyl)-3-(4-chlorophenyl)urea 2-ClAc, 4-Cl Enzyme inhibition potential High LogP (3.14) suggests membrane permeability

Biologische Aktivität

1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorophenyl isocyanate with 4-ethoxyaniline. The process can be summarized as follows:

  • Reagents :
    • 2-Chlorophenyl isocyanate
    • 4-Ethoxyaniline
  • Reaction Conditions :
    • The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at room temperature or under reflux conditions.
  • Yield :
    • The compound can be obtained in moderate to high yields, typically around 70-90%.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies indicate that this compound exhibits significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans256

These results suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

Case Study: Anticancer Efficacy

A study conducted on the MCF-7 (breast cancer) cell line showed that this compound induces apoptosis through the activation of caspase pathways. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The urea moiety may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Disruption of Cell Membranes : The compound's lipophilic nature allows it to penetrate cell membranes, leading to cellular disruption and death.
  • Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), contributing to cytotoxic effects in cancer cells .

Q & A

Q. What are the common synthetic routes for 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of aromatic precursors. A standard route starts with the chlorination of aniline derivatives to form 2-chloroaniline intermediates, followed by urea bond formation via reaction with isocyanates or carbamoyl chlorides. Optimization includes solvent selection (e.g., dichloromethane or THF for polar reactions), temperature control (60–80°C for urea formation), and catalyst use (e.g., triethylamine to neutralize HCl byproducts). Purity is ensured via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms substituent positions on aromatic rings (e.g., ¹H NMR for ethoxy group protons at δ ~1.3–1.5 ppm and aromatic protons at δ ~6.8–7.5 ppm).
  • HPLC : Validates purity (>95%) and monitors reaction progress.
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 305.1).
  • FT-IR : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess degradation under:

  • Temperature : Accelerated testing at 40°C vs. ambient conditions.
  • Light : Exposure to UV/visible light to detect photodegradation.
  • Humidity : Hygroscopicity tests in controlled humidity chambers.
    Analytical techniques like HPLC track decomposition products, while thermogravimetric analysis (TGA) evaluates thermal stability .

Q. What are the key structural analogs of this compound, and how do their substituents influence activity?

Analog libraries often include:

  • Fluorophenyl variants : Enhanced metabolic stability due to fluorine’s electronegativity.
  • Methoxy vs. ethoxy groups : Ethoxy’s larger size may alter steric interactions in biological targets.
  • Chlorine positioning : 2-chloro substitution vs. 3-/4-chloro affects aromatic ring electronics .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing novel derivatives?

Quantum mechanical methods (e.g., DFT) model transition states and intermediates, while molecular docking screens substituent effects on target binding. Tools like Gaussian or ORCA simulate reaction thermodynamics, and ICReDD’s workflow integrates computational predictions with high-throughput experimentation to prioritize viable routes .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Orthogonal assays : Validate target inhibition using fluorescence polarization and SPR.
  • Dose-response curves : Test across multiple concentrations to rule out assay-specific artifacts.
  • Structural analogs : Compare activity trends to identify substituent-driven outliers.
  • Purity verification : Ensure >95% purity via HPLC and NMR to exclude impurities as confounding factors .

Q. How to design a structure-activity relationship (SAR) study for optimizing pharmacological properties?

  • Step 1 : Synthesize derivatives with systematic substituent variations (e.g., halogen, alkyl, or electron-withdrawing groups).
  • Step 2 : Test in vitro potency (e.g., enzyme inhibition) and ADME properties (e.g., microsomal stability).
  • Step 3 : Correlate substituent electronic/logP values with activity using QSAR models.
  • Step 4 : Validate top candidates in cell-based assays (e.g., cytotoxicity, permeability) .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma exposure (AUC, Cmax) and tissue distribution.
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites.
  • Species-specific differences : Compare human vs. rodent metabolic enzymes (e.g., CYP450 isoforms) .

Q. How to evaluate the compound’s potential as a kinase inhibitor using biochemical assays?

  • Kinase panel screening : Test against a 50-kinase panel at 1 µM to identify hits.
  • ATP-competitive assays : Use ADP-Glo™ or radiometric filters to confirm mechanism.
  • Crystallography : Resolve co-crystal structures with kinases to guide rational design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.